molecular formula C9H8ClN5 B1594711 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 4514-53-8

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1594711
CAS No.: 4514-53-8
M. Wt: 221.64 g/mol
InChI Key: ZHMAVICRSKFCFD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound characterized by its unique structure, which includes a triazine ring substituted with a 4-chlorophenyl group and two amino groups at positions 2 and 4

Scientific Research Applications

6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general precautions when handling chemicals include avoiding inhalation, contact with skin or eyes, and environmental release .

Future Directions

The future directions in the study of a compound like “6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine” could involve exploring its potential applications, such as in the development of new pharmaceuticals, agrochemicals, or materials .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, chlorfenapyr, an arylpyrrole derivative, has a unique mode of action involving a wide insecticidal spectrum .

Biochemical Pathways

Related compounds such as indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine may also affect a range of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, have been studied . These studies could provide insights into the potential ADME properties of this compound.

Result of Action

For instance, a deactivating group (chlorine) at the 3- or 4-position in the substituted ring of DHPM might be a promising anticancer drug candidate for treating different types of cancers, particularly lung cancer .

Action Environment

It is known that environmental processes can substantially influence the isomeric composition of organic pollutants . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chlorophenylisocyanate with guanidine The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of reactor and conditions (e.g., temperature, pressure, and solvent) is optimized to achieve high yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form nitro groups.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Comparison with Similar Compounds

  • 2,4,6-Trichloro-1,3,5-triazine

  • 2,4-Diamino-6-chloro-1,3,5-triazine

  • 2,4,6-Triamino-1,3,5-triazine

  • 2,4,6-Trinitro-1,3,5-triazine

This comprehensive overview provides a detailed understanding of 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMAVICRSKFCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274676
Record name 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4514-53-8
Record name 4514-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-chlorphenyl)-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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